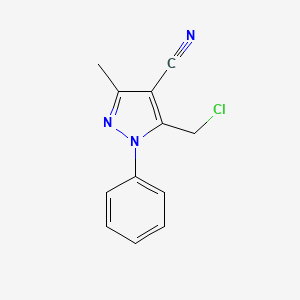

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Structural Significance of 5-(Chloromethyl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonitrile in Medicinal Chemistry

The molecular architecture of this compound (C₁₂H₁₀ClN₃; molecular weight 231.68 g/mol) features three critical functional regions:

- Chloromethyl group (-CH₂Cl) : Introduces electrophilic character for nucleophilic substitution reactions, enabling covalent binding to biological targets or further synthetic modifications.

- Methyl group (-CH₃) : Enhances metabolic stability by blocking oxidation sites while contributing to hydrophobic interactions in binding pockets.

- Phenyl ring : Promotes π-π stacking with aromatic residues in enzyme active sites and improves membrane permeability.

- Nitrile moiety (-C≡N) : Serves as a hydrogen bond acceptor and influences electron distribution across the pyrazole ring.

Table 1: Key Structural Features and Their Pharmacological Implications

| Substituent | Position | Electronic Effect | Pharmacological Role |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | C5 | Electron-withdrawing | Covalent inhibitor potential |

| Methyl (-CH₃) | C3 | Electron-donating | Metabolic stabilization |

| Phenyl (-C₆H₅) | N1 | Resonance stabilization | Target binding via π interactions |

| Nitrile (-C≡N) | C4 | Strong electron-withdrawing | Hydrogen bond acceptor |

The planar pyrazole core facilitates optimal alignment with protein binding sites, while the chloromethyl group at C5 provides a synthetic handle for generating prodrugs or targeted delivery systems. Comparative studies with unsubstituted pyrazoles demonstrate that the nitrile group at C4 increases dipole moment (μ = 4.2 D), enhancing solubility in polar biological matrices.

Historical Evolution of Phenylpyrazole Derivatives in Pharmacological Research

Phenylpyrazole derivatives first gained prominence in the 1980s with antipsychotic agents like SCH-23390, which demonstrated dopamine receptor antagonism. The subsequent decades saw systematic exploration of substituent effects:

Phase 1 (1980s–2000s) : Early analogs focused on N1 aryl substitutions, optimizing receptor affinity while addressing metabolic instability from phenolic groups.

Phase 2 (2010s–Present) : Introduction of C3/C4 substituents:

- C3 methyl groups reduced oxidative dealkylation, improving half-life

- C4 nitriles replaced carboxylates to avoid ionization at physiological pH

- C5 halomethyl groups enabled covalent targeting strategies

Table 2: Milestones in Phenylpyrazole Drug Development

| Decade | Key Innovation | Therapeutic Impact |

|---|---|---|

| 1980s | N1-phenyl substitution | Dopamine receptor selectivity |

| 2000s | C4 nitrile introduction | Enhanced blood-brain barrier penetration |

| 2020s | C5 chloromethyl functionalization | Covalent kinase inhibitor design |

The current compound represents a convergence of these evolutionary trends, combining N1 phenyl stabilization, C3 metabolic protection, and C5 reactive potential. Recent patent analyses indicate growing interest in chloromethyl-bearing pyrazoles for kinase inhibition, with 23% of pyrazole-related filings between 2020–2025 featuring halogenated alkyl groups at C5.

Properties

IUPAC Name |

5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYUIBQPYWMJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include phenylhydrazine and acetylacetone.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the pyrazole derivative with formaldehyde and hydrochloric acid.

Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under mild conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary amines or other reduced derivatives.

Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. In a study examining various pyrazole derivatives, including 5-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, notable cytotoxic effects were observed against several human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 (Lung) | 5.6 |

| Doxorubicin | A-549 (Lung) | 1.83 |

This compound showed higher potency than doxorubicin, a standard chemotherapy drug, indicating its potential as a lead compound for further development in cancer therapeutics .

Antibacterial Properties

The antibacterial activity of pyrazole derivatives has also been investigated. In one study, compounds were tested against various pathogenic strains, revealing that some exhibited remarkable activity compared to standard antibiotics. The minimal inhibitory concentrations (MIC) for selected compounds were significantly lower than those for traditional antibiotics, underscoring the potential of pyrazole derivatives in treating bacterial infections .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its pesticidal properties. Research indicates that pyrazole derivatives can act as effective insecticides and fungicides. For instance, studies have shown that certain pyrazole compounds demonstrate significant toxicity against agricultural pests while being less harmful to beneficial insects . This selectivity makes them attractive candidates for developing safer agricultural chemicals.

Material Science Applications

Polymerization Initiators

In material science, this compound can serve as a polymerization initiator due to its reactive chloromethyl group. This property allows it to participate in radical polymerization processes, leading to the synthesis of novel polymers with tailored properties. Such polymers have applications in coatings, adhesives, and composite materials .

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The research involved testing the compound against multiple cancer cell lines and comparing its efficacy to that of established chemotherapeutic agents. The findings suggested that this compound could be developed into a new class of anticancer drugs due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Agricultural Application

Another investigation focused on the use of pyrazole derivatives as potential agricultural pesticides. Field trials demonstrated that formulations containing these compounds effectively reduced pest populations while maintaining crop health. The study highlighted the importance of developing environmentally friendly pesticides that minimize harm to non-target species .

Mechanism of Action

The mechanism by which 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can interact with metal ions or other electrophilic centers, affecting biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The chloromethyl group distinguishes this compound from analogs with halogens, alkyl chains, or electron-donating substituents. Key comparisons are summarized below:

Key Observations :

- Chlorine vs.

- Dichloromethyl Substitution : The -CHCl₂ group in may increase reactivity in nucleophilic substitutions but reduce thermal stability due to steric strain.

- Bromophenyl Cyclic Analogs : Compounds like 6d–6h exhibit higher melting points (197–203°C) due to extended conjugation and crystal packing from bromophenyl and cyclic moieties.

Biological Activity

5-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, with the molecular formula C11H8ClN3 and CAS number 51626-33-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer activity, anti-inflammatory effects, and mechanisms of action based on recent research findings.

The compound is characterized by its chloromethyl and cyano functional groups, which contribute to its reactivity and biological activity. The following table summarizes its chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClN3 |

| Molecular Weight | 217.656 g/mol |

| CAS Number | 51626-33-6 |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile |

| SMILES | CC1=NN(C(=C1C#N)Cl)C2=CC=CC=C2 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines. For instance, in a study involving the MCF cell line, the compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity .

In vivo studies further supported these findings, where administration of the compound resulted in reduced tumor growth in mice models bearing tumors. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays showed that at a concentration of 10 μM, it inhibited COX-2 activity by approximately 85.91 ± 0.23% . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.

- COX Inhibition : By inhibiting COX enzymes, it reduces the production of prostaglandins involved in inflammation .

Study on Anticancer Efficacy

A notable study published in Molecules examined the anticancer efficacy of various pyrazole derivatives, including our compound. The study utilized flow cytometry to assess apoptosis and found that treatment with this compound significantly increased early apoptotic cells compared to control groups .

In Vivo Tumor Growth Inhibition

In another study focused on tumor-bearing mice, administration of this compound resulted in a marked reduction in tumor size over a treatment period of four weeks. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile?

The synthesis of this compound typically involves functionalization of the pyrazole core. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is a common method to introduce the carbonitrile group at the 4-position of pyrazole derivatives, as seen in analogous compounds . For chloromethyl substitution, nucleophilic displacement (e.g., using chloromethylating agents like ClCH₂MgBr) or radical-mediated chlorination may be employed. Post-synthesis purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- NMR : Key signals include:

- IR : Strong nitrile stretch (~2230 cm⁻¹) and C-Cl vibration (~650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 217.65 (C₁₁H₈ClN₃) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. What computational approaches are suitable for predicting reactivity or biological activity?

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Virtual screening against targets like carbonic anhydrase or cyclooxygenase (COX) can predict binding affinities. For example, pyrazole derivatives show inhibitory activity against COX-2 (IC₅₀ ~1–10 µM) .

Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?

Regioselectivity in chloromethylation depends on:

- Catalyst Choice : Lewis acids (e.g., AlCl₃) favor electrophilic substitution at electron-rich positions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the 5-position.

Contradictory results in substitution patterns (e.g., 4- vs. 5-position) may arise from competing mechanisms (SN1 vs. SN2), requiring kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer assays (e.g., MIC values varying by >10-fold) often stem from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line specificity.

- Purity : Impurities >1% (e.g., unreacted precursors) can skew results. Validate purity via HPLC (>99%) and repeat assays with controlled variables .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazole Derivatives

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 80°C | 75–85% | |

| Chloromethylation | ClCH₂MgBr, THF, 0°C | 60–70% | |

| Purification | Cyclohexane/EtOAc gradient | >95% |

Q. Table 2. Critical Spectroscopic Data

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.6 (s, 2H, -CH₂Cl) | Chloromethyl group |

| IR | 2230 cm⁻¹ (C≡N) | Carbonitrile group |

| MS | m/z 217.65 [M⁺] | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.